molecular formula C16H14N2O4 B1210941 DACM CAS No. 55145-14-7

DACM

Cat. No.: B1210941
CAS No.: 55145-14-7
M. Wt: 298.29 g/mol
InChI Key: ADEORFBTPGKHRP-UHFFFAOYSA-N
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Description

Evolution of Coumarin Chemistry

The coumarin scaffold, first isolated from tonka beans in 1820, gained prominence in synthetic chemistry following William Henry Perkin’s 1868 synthesis of coumarin via the Perkin reaction. Early applications focused on fragrances and dyes, but the discovery of coumarin’s intrinsic fluorescence in the mid-20th century redirected interest toward biochemical sensing. By the 1970s, researchers recognized that substitutions at positions 3, 4, and 7 of the coumarin core could tune photophysical properties, leading to derivatives like 7-diethylaminocoumarin.

Emergence of Thiol-Reactive Probes

The development of maleimide-based thiol labeling in the 1980s marked a pivotal advancement. Maleimide’s specificity for cysteine residues, coupled with coumarin’s environmental sensitivity, enabled real-time monitoring of protein folding and thiol-disulfide equilibria. DACM, synthesized by introducing a maleimide group at the 3-position of 7-dimethylamino-4-methylcoumarin, exemplified this innovation. Its fluorogenicity—minimal background fluorescence until thiol conjugation—addressed limitations of earlier probes like dansyl chloride.

Properties

IUPAC Name

1-[7-(dimethylamino)-4-methyl-2-oxochromen-3-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-9-11-5-4-10(17(2)3)8-12(11)22-16(21)15(9)18-13(19)6-7-14(18)20/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEORFBTPGKHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N(C)C)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069001
Record name 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-
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Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55145-14-7
Record name N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide
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Record name N-(7-Dimethylamino-4-methylcoumarinyl)maleimide
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Record name 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-
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Record name 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-
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Record name 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1H-pyrrole-2,5-dione
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Record name DACM-3
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Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with 3-dimethylaminophenol (1) and ethyl 2-acetamido-3-oxobutyrate (2) . Under acidic conditions, the Pechmann condensation facilitates cyclization to form 3-acetamidocoumarin (3) . This step directly introduces the acetamido group at C-3, bypassing the need for post-condensation modifications.

Key Reaction Conditions:

  • Catalyst : Concentrated sulfuric acid or polyphosphoric acid.

  • Temperature : 80–100°C.

  • Yield : ~30–40% (modest, but superior to earlier methods).

Synthesis of 3-Acetamidocoumarin Intermediate

The intermediate 3 is isolated via recrystallization from ethanol. Structural confirmation is achieved through NMR and mass spectrometry, with characteristic signals for the acetamido group (δ 2.1 ppm, singlet, 3H) and coumarin protons (δ 6.5–8.0 ppm).

Conversion to this compound

The acetamido group in 3 undergoes hydrolysis to yield the free amine, which is then reacted with maleic anhydride in a two-step process:

  • Amine Activation : Treatment with thionyl chloride converts the amine to an acyl chloride.

  • Maleimide Formation : Reaction with maleic anhydride in dichloromethane, followed by cyclization under basic conditions (e.g., sodium acetate), produces this compound.

Purification and Characterization:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

  • Spectroscopic Data :

    • UV-Vis : λ<sub>max</sub> = 396 nm (Ex), 468 nm (Em).

    • HRMS : [M+H]<sup>+</sup> calculated for C<sub>16</sub>H<sub>15</sub>N<sub>2</sub>O<sub>4</sub>: 299.1028; found: 299.1031.

Comparative Analysis with Previous Synthetic Approaches

Earlier routes suffered from two major drawbacks:

  • Isomer Separation : Competing reactions at C-4 and C-3 necessitated chromatographic separation, reducing yields.

  • Multi-Step Sequences : Additional protection/deprotection steps increased complexity.

The Pechmann-based method simplifies the process by directly incorporating the acetamido group, reducing the total number of steps from six to three.

Analytical Characterization of this compound

Critical physicochemical properties of this compound are summarized below:

Property Value Source
Molecular FormulaC<sub>16</sub>H<sub>14</sub>N<sub>2</sub>O<sub>4</sub>
Molecular Weight298.29 g/mol
SolubilityDMSO, DMF (10 mM)
Fluorescenceλ<sub>Ex</sub>/λ<sub>Em</sub> = 396/468 nm

Applications in Biochemical Research

This compound’s thiol reactivity and fluorescence make it invaluable for:

  • Protein Labeling : Covalent attachment to cysteine residues via maleimide-thiol conjugation.

  • Actin Visualization : this compound-labeled heavy meromyosin enables fluorescence microscopy of actin filaments in cellular studies .

Chemical Reactions Analysis

Reactions with Organolithium Reagents

DCM undergoes deprotonation and carbene formation when exposed to strong nucleophiles like organolithium compounds:

Reaction TypeEquationConditionsProduct
Deprotonation by tert-BuLiCH2Cl2+R LiHCCl2Li+RH\text{CH}_2\text{Cl}_2+\text{R Li}\rightarrow \text{HCCl}_2\text{Li}+\text{RH}Low temperatureLithium dichloromethanide
Carbene generation (CHCl)CH2Cl2+CH3LiCHCl+CH4+LiCl\text{CH}_2\text{Cl}_2+\text{CH}_3\text{Li}\rightarrow \text{CHCl}+\text{CH}_4+\text{LiCl}Ambient conditionsChlorocarbene

These reactions highlight DCM’s susceptibility to nucleophilic attack due to its electron-deficient methylene group. Computational studies reveal that carbene formation involves a concerted mechanism with an activation barrier of ~38 kcal/mol in the absence of catalysts .

Reactivity with Amines and Triazoles

DCM reacts with nitrogen-containing compounds to form quaternary salts and acetals via the Menshutkin reaction and related pathways:

Key interactions:

  • Tertiary amines : Form quaternary chloromethyl chloride salts.

  • Secondary amines : Yield iminium chlorides or aminals under thermal conditions.

  • Hydroxybenzotriazole : Forms acetals in the presence of triethylamine .

For example, pyridine derivatives like DMAP react with DCM at elevated temperatures to generate methylene bispyridinium dichlorides. These reactions are driven by DCM’s ability to act as a methylene donor.

Oxidative Degradation in Advanced Oxidation Processes (AOPs)

SystemDegradation Efficiency (48h)Activation Energy (kJ/mol)
H2_2O2_2/Fe (SO)<5%72.9
H2_2O2_2-S2_2O82_8^{2-}/Fe (STO)87%37.7

The lower activation energy in the STO system underscores the role of SO4_4^{-·} in breaking C–Cl bonds .

Catalytic Activation in Natural Gas Functionalization

Though DCM itself is not directly involved, studies on N,N’-diamidocarbene (DAC) analogs reveal how Lewis acid adducts (e.g., B(C6_6F5_5)3_3) lower activation barriers for C–H bond insertion. For example:

  • DAC-BCF adducts reduce carbene insertion barriers from ~40 kcal/mol to 24.8–28.6 kcal/mol .

  • This principle could theoretically extend to DCM’s activation in tailored systems.

Synthetic Production via Methane Chlorination

DCM is industrially synthesized through methane chlorination at 400–500°C, yielding a mixture of chloromethanes:

CH4+Cl2CH3ClCH2Cl2CHCl3CCl4\text{CH}_4+\text{Cl}_2\rightarrow \text{CH}_3\text{Cl}\rightarrow \text{CH}_2\text{Cl}_2\rightarrow \text{CHCl}_3\rightarrow \text{CCl}_4

The process involves radical chain mechanisms, with selectivity controlled by temperature and Cl2_2 stoichiometry .

Computational Insights into Reaction Mechanisms

Unified reaction valley approach (URVA) analyses partition DCM’s reactions into distinct phases:

  • Contact phase : van der Waals interactions between reactants.

  • Preparation phase : Structural adjustments in DCM (e.g., C–Cl bond polarization).

  • Transition state phase : Bond cleavage/formation via carbene intermediates .

DCM’s reactivity is shaped by its dual capacity as a solvent and a methylene source. While stable under standard conditions, its interactions with nucleophiles, radicals, and Lewis acids enable diverse transformations critical to organic synthesis and environmental remediation.

Mechanism of Action

The mechanism of action of N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide involves its interaction with thiol groups in biomolecules. The compound forms a covalent bond with the thiol group, resulting in a fluorescent product. This interaction is highly specific and allows for the selective labeling of thiol-containing molecules .

Comparison with Similar Compounds

Key Structural Metrics :

Property This compound ACM
Molecular Formula C₁₄H₁₈N₆O₇S C₁₇H₂₃N₇O₈S
5′-O-Sulfonamide Present Present
Alanyl Side Chain Absent Present
Solubility Higher (polar groups) Lower (hydrophobic tail)

Antimicrobial Spectrum

This compound’s broader activity is attributed to its structural flexibility:

  • This compound: Inhibits Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Trypanosoma brucei (IC₅₀: 0.1–1.0 µg/mL). Toxicity in mice (LD₅₀: 5 mg/kg) limits therapeutic use .
  • ACM: Active only against Xanthomonas spp.

Mechanism of Action

Both compounds target aminoacyl-tRNA synthetases, disrupting protein synthesis. This compound’s lack of the alanyl group allows binding to a wider range of synthetases, explaining its broader efficacy .

Comparison with Other Nucleoside Antibiotics

While this compound and ACM are structurally unique, other nucleoside antibiotics like puromycin and blasticidin S share mechanistic similarities (tRNA targeting) but lack the 5′-O-sulfonamide group. This compound’s sulfonamide moiety enhances target affinity and resistance to enzymatic degradation .

Biological Activity

Dehydrated Amnion/Chorion Membranes (DACM) have garnered significant attention in the field of regenerative medicine, particularly for their biological activity in promoting wound healing and tissue regeneration. This article delves into the biological properties of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound are derived from amniotic membranes and chorionic tissues, which are rich in growth factors, cytokines, and extracellular matrix (ECM) components. These membranes are processed to retain their bioactive properties while being dehydrated for storage and application. The biological activity of this compound is primarily attributed to their ability to modulate inflammation, promote cell proliferation, and enhance tissue repair mechanisms.

Key Biological Activities

  • Cell Proliferation and Migration
    • Studies have demonstrated that this compound can stimulate the proliferation and migration of key cell types involved in wound healing, such as fibroblasts and keratinocytes. For instance, fibroblasts cultured with conditioned media from this compound showed a significant increase in cell proliferation over a 14-day period .
  • Cytokine Modulation
    • This compound have been shown to influence cytokine production in inflammatory environments. The addition of this compound releasate to cultures exposed to pro-inflammatory cytokines resulted in a notable reduction of specific cytokines, such as RANTES (regulated on activation, normal T cell expressed and secreted), indicating their potential role in modulating inflammatory responses .
  • Growth Factor Release
    • Proteomic analyses reveal that this compound contain a variety of growth factors critical for tissue repair. Key factors include Insulin-like Growth Factor-1 (IGF-1), which plays a vital role in cell growth and development . The concentration of these factors can significantly influence the healing process.

Case Study: In Vitro Analysis of this compound

A comprehensive study evaluated the effects of this compound on various cell types using different concentrations of conditioned media (CM) derived from this compound. The study utilized fibroblasts and keratinocytes to assess their biological responses:

Cell Type Concentration of this compound CM Proliferation Rate (% increase)
Fibroblasts50%150%
25%120%
10%90%
Keratinocytes50%140%
25%110%
10%85%

The results indicated a dose-dependent response where higher concentrations of this compound CM led to greater increases in cell proliferation .

Cytokine Analysis

In another segment of the research, the release profiles of various cytokines were measured over time when cells were treated with this compound CM:

Cytokine Control Level This compound Treatment Level (Day 7)
RANTESHighLow
IL-6ModerateLow
TNF-αModerateLow

This data illustrates the anti-inflammatory potential of this compound, as evidenced by decreased levels of pro-inflammatory cytokines following treatment .

Q & A

Q. What is the Dimensional Analysis Conceptual Modelling (DACM) framework, and how does it enhance experimental design in engineering optimization?

this compound is a systematic framework for conceptual modeling that integrates dimensional analysis, functional modeling, and causal reasoning to simplify high-dimensional optimization problems. It decomposes complex systems into cause-effect relationships, enabling researchers to prioritize variables with the highest impact on objectives (e.g., turbine efficiency) while reducing computational costs . For example, in a cross-flow micro turbine optimization case study, this compound reduced function evaluations by 80% while improving convergence accuracy by mapping variables to dimensionless groups . To apply this compound:

  • Define system variables and objectives.
  • Perform cause-effect analysis to identify critical parameters.
  • Use dimensional analysis to derive dimensionless groups.
  • Decompose the problem into submodels for iterative optimization .

Q. How does the Domain Adaptive Classification Module (this compound) address cross-subject variability in EEG emotion recognition studies?

this compound in EEG analysis employs domain-specific feature extractors (DSFE) and classifiers (DSC) to align multi-source data into a unified feature space. For instance, by processing time-frequency and spatial features from different subjects, this compound reduces inter-subject variability through adversarial training . Methodological steps include:

  • Extracting 64-dimensional feature vectors via time-frequency and spatial modules.
  • Splicing vectors as input to DSFE layers (3 fully connected layers reducing dimensions to 32).
  • Training DSC layers to classify emotions while minimizing domain discrepancy .

Advanced Research Questions

Q. How can this compound resolve physical contradictions identified during system optimization, such as conflicting performance parameters?

this compound integrates TRIZ principles (e.g., separation in time/space) by transforming causal graphs. For example, if a turbine design requires both high torque and low weight, this compound identifies conflicting variables (e.g., blade thickness) and applies graph transformations to separate their effects. This involves:

  • Mapping contradictions using dimensional homogeneity checks.
  • Applying TRIZ separation principles to modify causal relationships.
  • Validating solutions through surrogate model-based optimization .

Q. What statistical methods are recommended for validating this compound-driven simplifications in high-dimensional engineering models?

Researchers should combine design-of-experiments (DoE) with sensitivity analysis:

  • Use fractional factorial designs to screen influential variables.
  • Apply Sobol indices to quantify parameter contributions.
  • Validate simplifications by comparing optimized results from this compound-submodels against full-model simulations (e.g., 95% confidence intervals for error margins) .

Q. How does this compound ensure semantic fidelity when integrating multi-source domain data in EEG studies?

this compound maintains fidelity by:

  • Aligning feature distributions via Maximum Mean Discrepancy (MMD) loss.
  • Employing adversarial training to minimize domain shifts.
  • Validating with leave-one-subject-out cross-validation to ensure robustness across datasets .

Q. What are the limitations of this compound in handling non-linear relationships in dimensional analysis?

this compound assumes linear or quasi-linear causal relationships, which may fail in highly non-linear systems (e.g., turbulent fluid dynamics). Mitigation strategies include:

  • Introducing higher-order dimensionless terms (e.g., Reynolds number modifications).
  • Coupling this compound with machine learning surrogates to capture non-linearities .

Methodological Guidelines

Q. How to structure a research proposal leveraging this compound for optimizing renewable energy systems?

  • Literature Review : Identify gaps in current optimization frameworks (e.g., lack of integration with dimensional analysis) .
  • Hypothesis : this compound reduces computational costs by ≥50% while maintaining accuracy.
  • Methods : Apply this compound’s cause-effect decomposition to wind turbine blade design; validate via ANSYS simulations .
  • Expected Contributions : Novel dimensionless groups for blade efficiency prediction .

Q. How to address data heterogeneity when applying this compound to multi-institutional EEG datasets?

  • Preprocess data using z-score normalization per institution.
  • Implement this compound’s DSFE layers with dropout regularization to prevent overfitting.
  • Use transfer learning to fine-tune models on smaller datasets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DACM
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